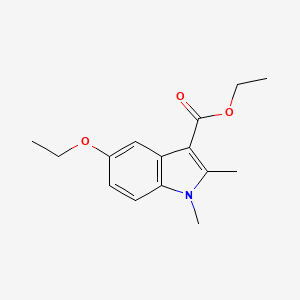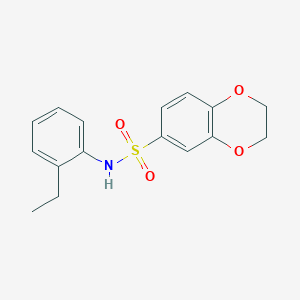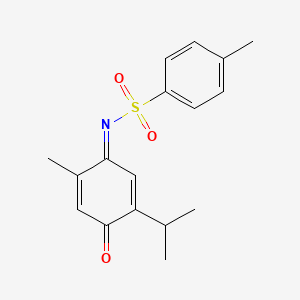![molecular formula C11H9N3O2S B5803005 N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide, also known as TPCA-1, is a small molecule inhibitor that is commonly used in scientific research to inhibit the activity of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a critical role in the regulation of immune responses, inflammation, and cell survival. TPCA-1 has been shown to have a high level of selectivity for inhibiting the activity of NF-κB, making it a valuable tool for studying the role of this transcription factor in various biological processes.
Mechanism of Action
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide works by inhibiting the activity of the IKKβ kinase, which is a critical component of the NF-κB signaling pathway. By inhibiting the activity of IKKβ, this compound prevents the activation of NF-κB and the downstream effects that are mediated by this transcription factor.
Biochemical and Physiological Effects:
The inhibition of NF-κB by this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide in lab experiments is its high level of selectivity for inhibiting the activity of NF-κB. This allows researchers to study the role of NF-κB in various biological processes without the confounding effects of off-target effects. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research involving N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide. For example, this compound could be used to study the role of NF-κB in the development and progression of various types of cancer. This compound could also be used to study the role of NF-κB in the regulation of immune responses in various disease states. Additionally, this compound could be used to study the potential therapeutic applications of NF-κB inhibition in various disease states.
Synthesis Methods
The synthesis of N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide involves several steps, including the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to form the corresponding amide. Finally, the amide is reacted with N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the final product, this compound.
Scientific Research Applications
N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide has been used extensively in scientific research to study the role of NF-κB in various biological processes. For example, this compound has been used to study the role of NF-κB in the regulation of immune responses, inflammation, and cell survival. This compound has also been used to study the role of NF-κB in cancer, as NF-κB is known to play a critical role in the development and progression of many types of cancer.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-10(8-3-1-5-13-7-8)14-16-11(15)9-4-2-6-17-9/h1-7H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDCRMHGDYBKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)




![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5802995.png)


